

c-Met-IN-10 Apoptosis Induction Assay: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[1][3] c-Met inhibitors, such as **c-Met-IN-10**, are small molecules designed to block the kinase activity of the c-Met receptor, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing the apoptosis-inducing effects of **c-Met-IN-10** in cancer cell lines.

Mechanism of Apoptosis Induction by c-Met Inhibition

Inhibition of the c-Met receptor by compounds like **c-Met-IN-10** disrupts key survival signaling pathways. The primary mechanism involves the downregulation of the PI3K/Akt pathway, which is a major intracellular mediator of growth and survival.[1] This leads to the dephosphorylation and activation of pro-apoptotic proteins such as Bad.[4] Furthermore, blocking c-Met signaling can lead to an increase in the stability of the p53 tumor suppressor protein.[1] Elevated p53 levels, in turn, upregulate the expression of pro-apoptotic proteins like Bax and PUMA, while downregulating anti-apoptotic proteins such as Bcl-2.[1] This shift in the balance of pro- and

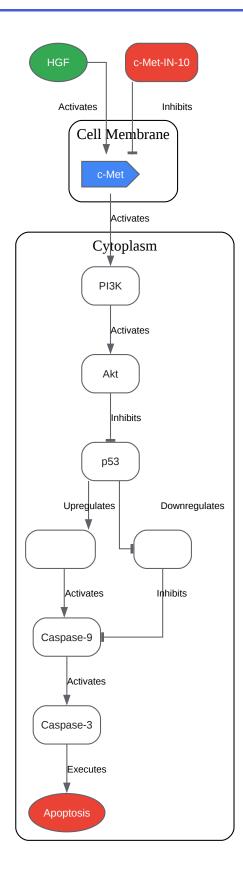




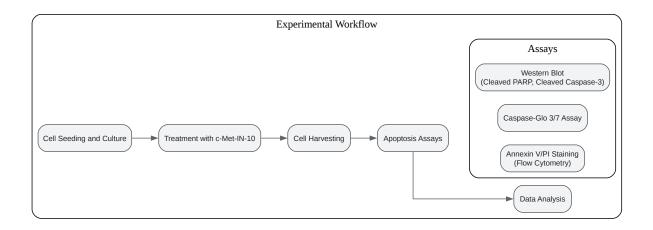


anti-apoptotic proteins ultimately leads to the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the activation of caspase-9 and the executioner caspase-3, culminating in PARP cleavage and cell death.[1]









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